molecular formula C16H15NO3 B267155 4-(Propanoylamino)phenyl benzoate

4-(Propanoylamino)phenyl benzoate

Cat. No. B267155
M. Wt: 269.29 g/mol
InChI Key: FOZBRYFPVBESRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Propanoylamino)phenyl benzoate, also known as PAPB, is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform. PAPB has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(Propanoylamino)phenyl benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2 activity, 4-(Propanoylamino)phenyl benzoate reduces the production of prostaglandins, thereby reducing inflammation and pain. 4-(Propanoylamino)phenyl benzoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
4-(Propanoylamino)phenyl benzoate has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of fever. Additionally, 4-(Propanoylamino)phenyl benzoate has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. 4-(Propanoylamino)phenyl benzoate has also been found to protect against radiation-induced damage in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 4-(Propanoylamino)phenyl benzoate is its potent anti-inflammatory, analgesic, and antipyretic activities, which make it a useful tool for studying the mechanisms of inflammation, pain, and fever. Another advantage of 4-(Propanoylamino)phenyl benzoate is its potent anti-cancer properties, which make it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, one limitation of 4-(Propanoylamino)phenyl benzoate is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(Propanoylamino)phenyl benzoate. One direction is to further investigate its anti-inflammatory, analgesic, and antipyretic activities and its potential use as a treatment for inflammatory and pain disorders. Another direction is to further investigate its anti-cancer properties and its potential use as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-(Propanoylamino)phenyl benzoate and its potential use as a radioprotective agent. Finally, research is needed to develop more efficient synthesis methods for 4-(Propanoylamino)phenyl benzoate and to improve its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 4-(Propanoylamino)phenyl benzoate involves the reaction of 4-aminobenzoic acid with propanoyl chloride in the presence of a base like triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminophenol in the presence of a base like sodium carbonate to obtain 4-(Propanoylamino)phenyl benzoate.

Scientific Research Applications

4-(Propanoylamino)phenyl benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. 4-(Propanoylamino)phenyl benzoate has also been shown to possess potent anti-cancer properties, particularly against breast cancer cells. Additionally, 4-(Propanoylamino)phenyl benzoate has been studied for its potential use as a radioprotective agent, as it has been found to protect against radiation-induced damage.

properties

Product Name

4-(Propanoylamino)phenyl benzoate

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[4-(propanoylamino)phenyl] benzoate

InChI

InChI=1S/C16H15NO3/c1-2-15(18)17-13-8-10-14(11-9-13)20-16(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,18)

InChI Key

FOZBRYFPVBESRH-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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